![molecular formula C14H15NOS B8271158 2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 923743-09-3](/img/structure/B8271158.png)
2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde” is likely to be an organic compound given its structure. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a methylthio group attached to a phenyl ring, and a carbaldehyde group (aldehyde functional group) attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole and phenyl rings would contribute to the compound’s stability. The electron-donating methyl groups and electron-withdrawing aldehyde group would also influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The methylthio group could potentially undergo reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling “2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety procedures. The specific hazards associated with this compound would depend on its reactivity and toxicity .
Direcciones Futuras
Propiedades
Número CAS |
923743-09-3 |
|---|---|
Fórmula molecular |
C14H15NOS |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(4-methylsulfanylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H15NOS/c1-10-8-12(9-16)11(2)15(10)13-4-6-14(17-3)7-5-13/h4-9H,1-3H3 |
Clave InChI |
OQDUCVCWGZAWNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)SC)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



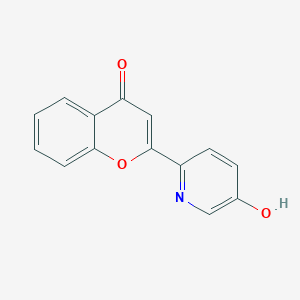

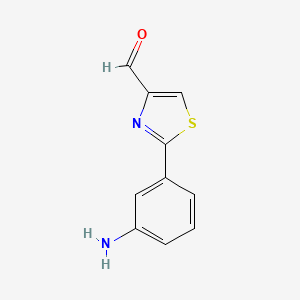

![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B8271109.png)
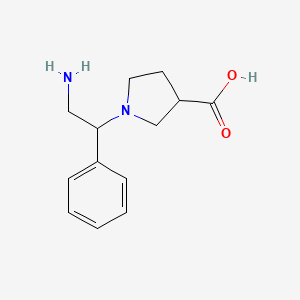
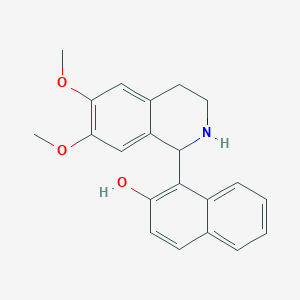
![(12H-11-Oxa-17-thia-15-aza-cyclopenta[a]phenanthren-16-yl)-hydrazine](/img/structure/B8271124.png)
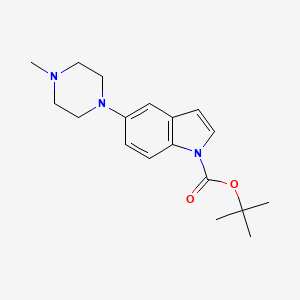



![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B8271166.png)